molecular formula C20H21ClFN3O2S2 B2453925 (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217224-70-8

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2453925
CAS No.: 1217224-70-8
M. Wt: 453.98
InChI Key: CFDAYVIGAACBGI-UHDJGPCESA-N
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Description

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C20H21ClFN3O2S2 and its molecular weight is 453.98. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S2.ClH/c21-16-4-1-5-17-19(16)22-20(28-17)24(9-8-23-10-12-26-13-11-23)18(25)7-6-15-3-2-14-27-15;/h1-7,14H,8-13H2;1H/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDAYVIGAACBGI-UHDJGPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a novel chemical entity that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, particularly focusing on its anticancer and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the reaction between 4-fluorobenzo[d]thiazole and morpholinoethyl derivatives, followed by the incorporation of thiophene moieties. The synthetic pathway is crucial as it influences the biological activity of the resulting compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, benzothiazole derivatives have shown significant inhibitory effects on various cancer cell lines. In vitro evaluations using the MTT assay demonstrated that compounds related to (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride exhibit cytotoxic effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA43112.5
Compound BA5498.0
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochlorideA43110.0
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochlorideA5499.5

These findings suggest that the compound may induce apoptosis and inhibit cell migration, which are critical factors in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Table 2: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainZone of Inhibition (mm) at 100 µg/mL
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa14

These results indicate that (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride exhibits promising antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on a series of benzothiazole derivatives indicated that modifications in the side chains significantly affected their potency against cancer cell lines. The specific structure of (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride was found to enhance its interaction with target proteins involved in cell proliferation.
  • Antimicrobial Assessment : Another investigation assessed the antimicrobial activity of various thiazole derivatives, revealing that compounds with similar structural motifs to our target compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Antitumor Potential

Research indicates that compounds structurally related to (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that certain benzothiazole derivatives demonstrated potent activity against various cancer cell lines, including HeLa and MCF-7, indicating their potential as anticancer agents .

Broad-Spectrum Antibacterial Properties

Recent studies have reported that benzothiazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a compound structurally similar to (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride was tested against strains such as E. coli and S. aureus, showing promising results with significant zones of inhibition .

Synergistic Effects with Other Agents

The combination of benzothiazole derivatives with cell-penetrating peptides has been explored to enhance antibacterial efficacy. This approach suggests that the structural characteristics of compounds like (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride can be optimized for better therapeutic outcomes .

Importance of Structural Modifications

The biological activity of (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride can be significantly influenced by its molecular structure. Studies have shown that modifications in the substituents on the benzothiazole ring or the thiophene moiety can lead to variations in potency and selectivity against different biological targets .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds, demonstrating how small changes in chemical structure can lead to enhanced biological activity. For example, a series of 4′-fluoro-substituted ligands were synthesized and showed nanomolar antiproliferative activity against cancer cells, underscoring the importance of structural optimization in drug design .

Data Summary Table

Application AreaBiological ActivityReference
Anticancer ActivityInhibits cell proliferation in HeLa and MCF-7 cells
Antibacterial ActivityEffective against E. coli and S. aureus
Structure OptimizationVariations in substituents enhance potency

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorobenzo[d]thiazole Core

The 4-fluoro substituent on the benzothiazole ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is critical for modifying the core structure to enhance pharmacological properties or study structure-activity relationships.

Reagents/Conditions Products Key Observations References
Amines (e.g., piperidine, morpholine)Substituted benzothiazole derivativesReactivity depends on electron-withdrawing effects of adjacent groups.
Alkoxides (e.g., NaOMe)Methoxybenzothiazole analogsPolar aprotic solvents (DMF, DMSO) enhance reaction rates.
ThiolsThioether-linked derivativesHigher temperatures (80–100°C) required for efficient substitution.

Hydrolysis of the Acrylamide Linker

The acrylamide group can undergo hydrolysis in acidic or basic media, yielding carboxylic acid derivatives. This reaction is pivotal for metabolite studies or prodrug activation.

Conditions Products Notes References
1M HCl (reflux, 6h)3-(Thiophen-2-yl)acrylic acid + amine byproductsAcidic conditions favor partial cleavage; full hydrolysis requires extended heating.
NaOH (1M, 60°C)Sodium carboxylate + liberated aminesBase-mediated hydrolysis is faster but may degrade thiophene substituents.

Michael Addition to the α,β-Unsaturated Acrylamide

The electron-deficient double bond in the acrylamide moiety participates in Michael additions, enabling structural diversification.

Nucleophile Adducts Conditions References
Thiols (e.g., glutathione)Thio-Michael adductsPhysiological pH (7.4) yields reversible adducts.
Amines (e.g., benzylamine)β-Aminoacrylamide derivativesReaction proceeds at room temperature in ethanol.

Electrophilic Substitution on the Thiophene Ring

The thiophene group undergoes electrophilic substitution (e.g., bromination, sulfonation), though steric hindrance from adjacent substituents may limit reactivity.

Reagents Position Products Efficiency References
Br₂ (FeBr₃ catalyst)C5 of thiophene5-Bromo-thiophene derivativeModerate yield (40–50%) due to steric bulk.
SO₃ (H₂SO₄)C3 of thiopheneThiophene-3-sulfonic acidLow conversion (<30%).

Acid-Base Reactions Involving the Morpholinoethyl Group

The morpholine moiety participates in acid-base chemistry, forming salts or coordinating metals.

Reagent Reaction Type Outcome Applications References
HCl (gas)Salt formationHydrochloride salt stabilizationEnhances solubility for formulation studies.
FeCl₃Metal coordinationFe³⁺-morpholine complexesPotential catalytic applications.

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, with primary degradation products including:

  • Thiophene-2-carbonyl chloride (from acrylamide cleavage)

  • 4-fluorobenzo[d]thiazole-2-amine (via C–N bond scission)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces cis-trans isomerization of the acrylamide double bond, altering molecular conformation and biological activity .

Key Challenges in Reaction Optimization

  • Steric hindrance from the morpholinoethyl group reduces accessibility to the benzothiazole core.

  • Competing reactions (e.g., hydrolysis vs. NAS) require precise control of solvent polarity and temperature .

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophen-2-yl vs. thiophen-3-yl substitution) via coupling constants and chemical shifts. The (E)-configuration of the acrylamide is confirmed by trans-vinyl proton coupling (J ≈ 15–16 Hz) .
  • IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate amide formation .

Q. Advanced Research Focus

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns. For example, centrosymmetric dimers formed via N–H⋯N interactions stabilize crystal packing .
  • Mass spectrometry (HRMS) : Detects isotopic patterns for Cl/F atoms and validates molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻ adducts) .

How can researchers design experiments to assess the compound’s pro-apoptotic and cell cycle arrest mechanisms in cancer models?

Q. Basic Research Focus

  • In vitro assays : MTT assays determine IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7). Flow cytometry with Annexin V/PI staining quantifies apoptosis, while cell cycle analysis (PI staining) identifies arrest phases (e.g., G1/S) .
  • Western blotting : Measures caspase-3/7 activation and cyclin-dependent kinase inhibitors (e.g., p21) .

Q. Advanced Research Focus

  • Transcriptomic profiling : RNA-seq or CRISPR screens identify downstream targets (e.g., Bcl-2 family proteins).
  • In vivo xenografts : Athymic mice implanted with patient-derived tumors assess bioavailability and efficacy. Pharmacokinetic parameters (t₁/₂, AUC) are measured via LC-MS/MS .

What strategies resolve contradictions in reported biological activity data across studies?

Q. Methodological Approach

  • Purity validation : Re-analyze batches via HPLC (>98% purity) to exclude impurities as confounding factors .
  • Assay standardization : Use identical cell lines/passage numbers and control for serum content in media, which may alter drug uptake .
  • Structural analogs : Compare activity of derivatives (e.g., replacing thiophen-2-yl with furan-2-yl) to identify pharmacophores .

How can computational modeling predict binding interactions with biological targets like kinases or tubulin?

Q. Advanced Research Focus

  • Molecular docking (AutoDock/Vina) : Simulate binding to ATP pockets (e.g., EGFR) or tubulin’s colchicine site. Validate poses with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR : Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values to guide lead optimization .

What formulation challenges arise due to the compound’s physicochemical properties, and how are they addressed?

Q. Basic Research Focus

  • Solubility : Poor aqueous solubility (logP ≈ 3.5) is mitigated via salt forms (e.g., hydrochloride) or co-solvents (PEG-400/Cremophor EL) .
  • Stability : Hydrolytic degradation in acidic conditions (e.g., gastric pH) necessitates enteric coating for oral delivery .

How do structural modifications (e.g., morpholinoethyl vs. piperazinyl groups) impact potency and selectivity?

Q. Advanced Research Focus

  • SAR studies : Replacing morpholinoethyl with piperazinyl reduces logP but may enhance CNS penetration. Fluorine at the 4-position of benzothiazole improves metabolic stability by blocking CYP3A4 oxidation .
  • Selectivity profiling : Kinase panel screens (e.g., Eurofins) identify off-target effects (e.g., Aurora kinase inhibition) .

What analytical methods track degradation pathways under stressed conditions?

Q. Methodological Approach

  • Forced degradation (ICH Q1A) : Expose to heat (40–60°C), light (UV), and oxidative (H₂O₂) conditions. Monitor via UPLC-PDA for degradants (e.g., hydrolysis of acrylamide to carboxylic acid) .
  • Mass fragmentation (Q-TOF) : Identifies major degradation products (e.g., loss of morpholinoethyl group) .

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